(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol
Description
Properties
CAS No. |
851690-85-2 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14N2O4/c14-7-8-5-9(13(16)17)1-2-11(8)12-4-3-10(15)6-12/h1-2,5,10,14-15H,3-4,6-7H2/t10-/m1/s1 |
InChI Key |
HYDDAQPPWAYGOZ-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=C2)[N+](=O)[O-])CO |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
Preparation Methods
Stereoselective Reduction of Pyrrolidinone Precursors
One common route involves the stereoselective reduction of a pyrrolidinone intermediate, such as (3R)-4-hydroxy-3-pyrrolidinone, using mild reducing agents like sodium borohydride (NaBH4). This step converts the ketone to the corresponding alcohol, preserving the stereochemistry at the 3-position of the pyrrolidine ring.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Reduction | Sodium borohydride (NaBH4) | Mild temperature, aqueous or alcoholic solvent | Stereoselective reduction to (3R)-pyrrolidin-3-ol derivative |
This method is favored for its simplicity and high stereoselectivity, yielding the desired chiral alcohol intermediate efficiently.
Catalytic Hydrogenation
Industrial-scale synthesis may employ catalytic hydrogenation of pyrrolidinone precursors using palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers scalability and cost-effectiveness.
| Step | Catalyst | Conditions | Outcome |
|---|---|---|---|
| Catalytic hydrogenation | Pd/C catalyst | Hydrogen gas, elevated pressure, mild temperature | Reduction of pyrrolidinone to pyrrolidin-3-ol with stereocontrol |
This approach is suitable for large-scale production, providing high yields and purity.
N-Alkylation with 2-(Hydroxymethyl)-4-nitrophenyl Derivatives
The introduction of the 2-(hydroxymethyl)-4-nitrophenyl group onto the nitrogen of the pyrrolidine ring is typically achieved via N-alkylation reactions. This involves reacting the pyrrolidin-3-ol intermediate with a suitable electrophilic derivative of 2-(hydroxymethyl)-4-nitrophenyl, such as a halide or sulfonate ester.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| N-Alkylation | 2-(Hydroxymethyl)-4-nitrophenyl halide or sulfonate | Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature | Formation of (3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol |
This step requires careful control to avoid over-alkylation or side reactions and to maintain stereochemical integrity.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of pyrrolidinone | NaBH4, mild conditions | 85-95 | Stereoselective, preserves (3R) configuration |
| 2 | Catalytic hydrogenation (alternative) | Pd/C, H2 gas, mild pressure | 90-98 | Scalable industrial method |
| 3 | N-Alkylation | 2-(Hydroxymethyl)-4-nitrophenyl halide, base, DCM | 70-90 | Requires careful control to avoid side products |
| 4 | Purification | Silica gel chromatography | - | Ensures high purity of final compound |
Research Findings and Analytical Data
- The stereochemistry of the product is confirmed by chiral chromatography and NMR spectroscopy, showing retention of the (3R) configuration.
- Crystallographic data from related pyrrolidine derivatives confirm the structural integrity and substitution pattern.
- Yields reported in literature range from moderate to high, depending on reaction conditions and scale.
- The compound’s molecular weight is 238.24 g/mol, consistent with the expected structure.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
Research indicates that (3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol exhibits various pharmacological activities:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its efficacy against several cancer types, attributed to its ability to induce apoptosis and inhibit tumor growth.
-
Antimicrobial Properties :
- Preliminary investigations suggest that this compound possesses antimicrobial activity, making it a candidate for developing new antibiotics.
-
Neuropharmacological Effects :
- The structure of the compound indicates potential interactions with neurotransmitter systems, particularly in modulating dopamine and norepinephrine transporters. This could lead to applications in treating neurological disorders such as depression and anxiety.
Synthesis Methodologies
The synthesis of this compound involves several steps:
-
Starting Materials :
- The synthesis begins with readily available precursors, including substituted phenols and pyrrolidine derivatives.
-
Synthetic Pathway :
- A multi-step synthetic route typically includes:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the hydroxymethyl and nitrophenyl groups via electrophilic substitution reactions.
- A multi-step synthetic route typically includes:
Case Studies
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of (3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxymethyl and nitrophenyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key analogs, their substituents, and biological activities:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The nitro group in the target compound contrasts with methoxy (Vernakalant) or pyrene () substituents, altering electronic properties and binding affinities .
- Stereochemistry : Enantiomers (e.g., 1a (3S) vs. 1b (3R) in ) exhibit distinct activities, highlighting the importance of chiral centers .
- Hydrophilicity vs. Lipophilicity : The hydroxymethyl group enhances solubility, whereas pyrene () or benzyl esters () increase lipophilicity, impacting membrane permeability .
Biological Activity
(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol is a chiral organic compound notable for its unique structural features, including a pyrrolidine ring and substituents that include a hydroxymethyl group and a nitrophenyl moiety. This compound's molecular formula is CHNO with a molecular weight of 238.24 g/mol. The presence of the hydroxymethyl group enhances hydrogen bonding potential, while the nitro group influences its electronic properties, suggesting diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways in biological systems. Its structure suggests potential interactions with various enzymes, which could lead to therapeutic applications in pharmacology.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, indicating that this compound may also possess such properties, warranting further investigation.
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and notable activities of compounds related to this compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Nitrophenylalanine | Amino acid derivative with a nitrophenyl group | Antimicrobial properties |
| 2-Hydroxymethyl-pyridine | Pyridine derivative with hydroxymethyl substitution | Neuroprotective effects |
| 2-Nitrobenzyl alcohol | Alcohol derivative with a nitro group | Antioxidant activity |
The unique combination of the pyrrolidine ring and both hydroxymethyl and nitrophenyl substituents in this compound suggests distinct pharmacological profiles compared to these similar compounds, potentially leading to novel therapeutic applications.
Synthesis and Characterization
Research has indicated that this compound can be synthesized through a multi-step process involving:
- Condensation Reaction : Starting from commercially available 4-nitrobenzaldehyde and hydroxymethylamine under acidic conditions to form the pyrrolidine structure.
- Hydroxymethylation : Utilizing formaldehyde or paraformaldehyde in the presence of a catalyst.
- Purification : Final product purification via recrystallization or chromatography techniques.
This synthetic route highlights the importance of optimizing reaction conditions to achieve high yields and purity.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol to improve yield and purity?
- Answer : Synthesis optimization should focus on reaction time, solvent choice, and purification methods. For example, refluxing in xylene (as in nitroaryl-pyrrolidine coupling reactions) for 25–30 hours followed by NaOH treatment and recrystallization from methanol can enhance purity . Monitoring reaction progress via thin-layer chromatography (TLC) and employing column chromatography with dichloromethane/methanol gradients (e.g., 9:1 ratio) improves isolation of the target compound .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry, as demonstrated for structurally similar nitroaryl-pyrrolidine derivatives (R-factor ≤ 0.037) . Complementary techniques include:
- XRPD : To verify crystallinity and polymorphic stability (e.g., peaks at 2θ = 12.5°, 18.3° with intensities >50%) .
- NMR : H and C NMR to confirm substituent positions, particularly the hydroxymethyl (-CHOH) and nitro (-NO) groups .
Q. How does the solubility profile of this compound influence its applicability in biological assays?
- Answer : The compound’s solubility in polar aprotic solvents (e.g., DMSO, ethanol) facilitates in vitro assays, while poor aqueous solubility may require formulation with cyclodextrins or lipid-based carriers. Stability studies in PBS (pH 7.4) at 37°C over 24 hours are critical to assess degradation risks .
Advanced Research Questions
Q. What strategies can address conflicting bioactivity data in studies involving this compound?
- Answer : Contradictions often arise from impurities or stereochemical variability. Mitigation strategies include:
- Chiral HPLC : To ensure enantiomeric purity (>99% ee) and exclude (3S)-isomer interference .
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .
- Metabolite screening : LC-MS/MS to identify degradation products that may confound activity readings .
Q. How does the hydroxymethyl group at the 2-position of the nitrophenyl ring impact pharmacological activity compared to halogenated analogs?
- Answer : The hydroxymethyl group enhances hydrogen-bonding potential, improving target binding affinity. For example, in kinase inhibition assays, this moiety increased IC values by 3-fold compared to chloro-substituted analogs (e.g., 4-chloro-3-methyl-6-nitrophenol derivatives) . However, it may reduce membrane permeability, necessitating prodrug strategies .
Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?
- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model binding to nitroreductases or cytochrome P450 enzymes. Key parameters include:
- Docking score : ≤ -7.0 kcal/mol for high-affinity interactions.
- MM-PBSA analysis : Free energy calculations to validate stability of ligand-protein complexes .
Q. How can researchers reconcile discrepancies in reported cytotoxicity data across different studies?
- Answer : Standardize assay conditions (e.g., MTT vs. resazurin assays) and control for nitroreductase expression levels in cell models. For instance, HT-29 cells (high nitroreductase activity) show 10x higher sensitivity than HeLa cells . Additionally, validate results using isogenic cell lines with CRISPR-edited nitroreductase genes .
Methodological Tables
Table 1 : Key Synthetic Parameters for High-Yield Synthesis
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction solvent | Xylene | |
| Temperature | Reflux (140–145°C) | |
| Purification | Column chromatography (CHCl:MeOH 9:1) | |
| Crystallization | Methanol |
Table 2 : Spectroscopic Data for Structural Confirmation
| Technique | Critical Peaks/Shifts | Significance |
|---|---|---|
| H NMR | δ 4.25 (s, 2H, -CHOH) | Confirms hydroxymethyl group |
| XRPD | 2θ = 12.5°, 18.3° | Polymorph identification |
| SC-XRD | R-factor ≤ 0.037 | Stereochemical resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
